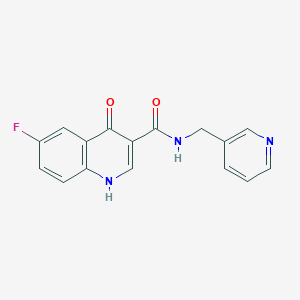

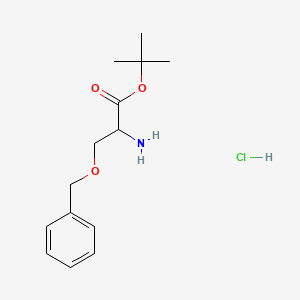

6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives, including 6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide, is a topic of active research. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Chemical modification of quinoline is one of the commonest approaches used in drug discovery .Molecular Structure Analysis

The molecular weight of this compound is 297.289. The structure of this compound includes a quinoline nucleus, which is present in numerous biological compounds .Chemical Reactions Analysis

Quinoline derivatives, including this compound, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Wissenschaftliche Forschungsanwendungen

Toll-like Receptor 2 Agonistic Activity

Research has identified 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide as a Toll-like receptor 2 (TLR2) agonist, highlighting its potential in developing vaccine adjuvants. Structure-activity relationship studies focusing on the carboxamide moiety have revealed analogues capable of inducing chemokines and cytokines in a TLR2-dependent manner, suggesting new leads for vaccine adjuvant development (Hu et al., 2018).

Selective Inhibition of Ataxia Telangiectasia Mutated Kinase

A novel series of 3-quinoline carboxamides, including analogs of the specified compound, has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors demonstrate significant potency and selectivity, with properties suitable for oral administration. They have shown efficacy in combination with the DSB-inducing agent irinotecan in disease-relevant models, representing a promising direction for therapeutic intervention (Degorce et al., 2016).

Fluorescent Chemosensor for Zn(2+)

The development of a fluorescent sensor based on a quinoline group, capable of high selectivity and sensitivity for Zn(2+) over other cations, has been reported. This sensor, which involves a specific binding mode with Zn(2+), demonstrates the utility of quinoline derivatives in detecting and differentiating metal ions in various environments, including living cells. Such advancements highlight the role of quinoline derivatives in analytical chemistry and biomedical research (Li et al., 2014).

Potential in Anticancer Therapy

Quinoline-4-carboxylic acid derivatives, including those with structural similarities to 6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide, have been synthesized and evaluated for cytotoxic activity against various carcinoma cell lines. These compounds have shown significant anticancer activity, with some exceeding the potency of doxorubicin. Their potential for inducing apoptosis and inhibiting topoisomerase IIα suggests a promising avenue for anticancer drug development (Bhatt et al., 2015).

Wirkmechanismus

Eigenschaften

IUPAC Name |

6-fluoro-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c17-11-3-4-14-12(6-11)15(21)13(9-19-14)16(22)20-8-10-2-1-5-18-7-10/h1-7,9H,8H2,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQYSVRJKPTEDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2386223.png)

![N-[4-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2386226.png)

![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2386229.png)

![6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2386233.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide](/img/structure/B2386238.png)

![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2386240.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2386241.png)